Product packaging for 3-(Dimethoxyphosphoryl)propanoic acid(Cat. No.:CAS No. 30337-09-8)

3-(Dimethoxyphosphoryl)propanoic acid

Cat. No.: B1597173
CAS No.: 30337-09-8
M. Wt: 182.11 g/mol
InChI Key: UCJRQUJJIIBKCI-UHFFFAOYSA-N
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Description

3-(Dimethoxyphosphoryl)propanoic acid ( 30337-09-8) is an organophosphorus compound with the molecular formula C5H11O5P and a molecular weight of 182.11 g/mol . This compound serves as a critical synthetic intermediate in chemical research, particularly in the development of flame retardants. It is a key precursor in the synthesis of N-hydroxymethyl-3-(dimethoxyphosphoryl)propionamide, a prominent molecule used in the creation of durable flame-retardant finishes for textiles, such as pure cotton fabric . The synthetic route involving this compound is valued for its simpler and less pollutive production process compared to alternative technologies . Researchers utilize this phosphonate derivative to study and develop new materials with enhanced fire-resistant properties. The product is intended for laboratory research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11O5P B1597173 3-(Dimethoxyphosphoryl)propanoic acid CAS No. 30337-09-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-dimethoxyphosphorylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O5P/c1-9-11(8,10-2)4-3-5(6)7/h3-4H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJRQUJJIIBKCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378697
Record name 3-(Dimethoxyphosphoryl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30337-09-8
Record name 3-(Dimethoxyphosphoryl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Dimethoxyphosphoryl Propanoic Acid

Direct Synthetic Routes

Direct synthetic routes to 3-(Dimethoxyphosphoryl)propanoic acid and its derivatives primarily involve the formation of the crucial phosphorus-carbon bond. These methods are categorized based on the key bond-forming strategy.

Phosphonylation Strategies

Phosphonylation strategies introduce the dimethoxyphosphoryl group onto a three-carbon chain that already contains or will be converted to a carboxylic acid function.

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates. wikipedia.org This reaction classically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce an alkyl phosphonate (B1237965). organic-chemistry.org The mechanism initiates with the nucleophilic attack of the phosphorus atom in the phosphite on the electrophilic alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org This intermediate then undergoes dealkylation, typically by the displaced halide ion, to yield the final phosphonate product. wikipedia.orgorganic-chemistry.org

The synthesis of this compound via this method would typically involve the reaction of trimethyl phosphite with a 3-halopropanoic acid ester, such as methyl 3-bromopropanoate. The reaction is generally performed at elevated temperatures (120°C - 160°C) to facilitate both the initial reaction and the subsequent dealkylation step. wikipedia.org

Variations of the classical Michaelis-Arbuzov reaction have been developed to improve reaction conditions and expand its scope. nih.gov For instance, Lewis acid catalysis can facilitate the reaction at room temperature. organic-chemistry.org Another significant modification is the silyl-Arbuzov reaction, which utilizes silyl (B83357) phosphites like tris(trimethylsilyl)phosphite. This variant offers an advantage when the free phosphonic acid is the desired product, as the silyl ester intermediates are readily hydrolyzed with water during workup. nih.gov

Table 1: Key Features of Arbuzov Reaction for Phosphonate Synthesis

Feature Description Reference
Reactants Trialkyl phosphite and an alkyl halide. organic-chemistry.org, wikipedia.org
Product Dialkyl alkylphosphonate. nih.gov
Mechanism SN2 attack by phosphorus followed by dealkylation of the phosphonium salt intermediate. wikipedia.org
Conditions Typically requires heating (120-160 °C); can be catalyzed by Lewis acids. organic-chemistry.org, wikipedia.org

| Variations | Silyl-Arbuzov reaction using silyl phosphites for easier conversion to phosphonic acids. | nih.gov |

Radical-initiated methods provide an alternative pathway for forming the C–P bond, often under milder conditions than traditional thermal methods. A notable development in this area is the use of photoredox catalysis to generate alkyl radicals from precursors like carboxylic acids or alkyl boronic acids, which are then trapped by a phosphite reagent. nih.gov

One such method employs a specialized phosphite radical trap, BecaP, in a visible light-mediated photoredox process. This allows for the deboronative or decarboxylative phosphonylation of a wide range of aliphatic compounds. For example, the decarboxylative phosphonylation of N-hydroxyphthalimide (NHP) esters derived from aliphatic carboxylic acids proceeds efficiently. The process involves the single-electron reduction of the NHP ester by an excited photocatalyst, generating an alkyl radical, which is then trapped by the phosphite. This approach is notable for its broad substrate scope and tolerance of various functional groups. nih.gov The resulting phosphonate ester can then be hydrolyzed to the corresponding phosphonic acid. nih.gov

The phospha-Michael addition represents a highly effective method for synthesizing β-phosphonopropanoic acid derivatives. This reaction involves the 1,4-addition of a phosphorus nucleophile, such as dimethyl phosphite (a dialkyl H-phosphonate), to an α,β-unsaturated carbonyl compound like acrylic acid or its esters (e.g., methyl acrylate). rsc.org

Dialkyl H-phosphonates exist in equilibrium between a tetracoordinate phosphonate form and a trivalent phosphite tautomer which possesses a nucleophilic phosphorus atom. rsc.org The reaction is typically catalyzed by a base (e.g., DBU, KOH) which shifts the equilibrium toward the more reactive phosphite form. rsc.org Alternatively, Lewis or Brønsted acids can be used to activate the Michael acceptor. rsc.org The addition of dimethyl phosphite to methyl acrylate, for instance, directly yields dimethyl (3-methoxycarbonylpropyl)phosphonate, which can then be selectively hydrolyzed to afford this compound. The effectiveness of the reaction can depend significantly on the specific substrates and catalysts used. rsc.org Studies on the Michael addition of acrylic acid have shown that it can form dimers, trimers, and tetramers, indicating the reactivity of the system. researchgate.net

Table 2: Michael Addition for Synthesis of 3-(Phosphono)propanoate Derivatives

Michael Acceptor Phosphorus Reagent Catalyst Type Product Type Reference
Acrylic Acid Esters Dialkyl H-phosphonate Base (e.g., DBU) or Acid Dialkyl (3-alkoxycarbonylpropyl)phosphonate rsc.org, rsc.org
Acrylamide (B121943) Dialkyl H-phosphonate Strong Base (e.g., DBU) Dialkyl (3-carbamoylpropyl)phosphonate rsc.org

Esterification and Hydrolysis Pathways

These pathways involve the formation or modification of the ester groups on either the phosphonate or the carboxylate moiety.

While the previously mentioned methods typically yield phosphonate diesters, the synthesis of phosphonic acid monoesters or the free acid can be a significant challenge. The esterification of a phosphonic acid, such as the parent compound 3-(dihydroxyphosphoryl)propanoic acid, is complicated because it can produce both monoesters and diesters simultaneously. nih.gov

Researchers have developed methods for the selective monoesterification of phosphonic acids. One approach utilizes orthoesters as alkoxy group donors at controlled temperatures. For example, reacting a phosphonic acid with an orthoester at 30 °C can selectively yield the monoester, whereas higher temperatures (e.g., 90 °C) favor the formation of the diester. nih.gov The reaction is believed to proceed through an intermediate 1,1-diethoxyethyl ester of the phosphonic acid. nih.gov This selectivity provides a direct route to monoesters, which are otherwise challenging to obtain.

Conversely, the selective hydrolysis of one ester group from a phosphonate diester is another common strategy. mdpi.com Enzyme-catalyzed hydrolysis, for instance using pig liver esterase, has been shown to selectively cleave one ester from a diester substrate, yielding a monoester. rsc.org Chemical methods, such as reaction with silyl halides followed by selective cleavage with a protic solvent, can also achieve partial hydrolysis. nih.gov

Controlled Hydrolysis of Dimethoxyphosphoryl Esters

A primary route to obtaining the target carboxylic acid involves the selective hydrolysis of its corresponding ester, such as methyl 3-(dimethoxyphosphoryl)propanoate. Standard saponification can be challenging, but a specialized method known as the Krapcho decarboxylation offers a robust alternative for esters that possess a β-electron-withdrawing group, such as a phosphonate. wikipedia.org This reaction typically involves heating the ester in a polar aprotic solvent, most commonly dimethyl sulfoxide (B87167) (DMSO), often with the addition of a salt like sodium chloride or lithium chloride. wikipedia.orgresearchgate.net The process proceeds via a nucleophilic dealkylation of the methyl ester, followed by decarboxylation under the high-temperature conditions, which can range from 150 °C to 185 °C. wikipedia.orgsci-hub.st

Recent advancements have adapted this reaction to more environmentally benign conditions. For instance, the Krapcho reaction has been successfully performed using microwave assistance in water, eliminating the need for DMSO. sci-hub.storganic-chemistry.org In these aqueous conditions, the reaction can proceed with brief heating, and the addition of salts like lithium sulfate (B86663) can significantly improve yields. sci-hub.storganic-chemistry.org This method avoids the harsh acidic or basic conditions of traditional hydrolysis, preserving other sensitive functional groups within the molecule. wikipedia.orgresearchgate.net

Conversion from Related Propanoic Acid Precursors

Building the molecule from non-phosphonate precursors provides alternative synthetic avenues. These methods often rely on forming the crucial carbon-phosphorus bond through addition reactions.

A well-documented method for creating the 3-phosphonopropanoic acid backbone is the phospha-Michael addition. This reaction involves the conjugate addition of a dialkyl phosphite, such as dimethyl phosphite, to an activated alkene like acrylamide. The addition of dimethyl phosphite to acrylamide has been shown to proceed effectively in the presence of a strong organic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to yield the desired anti-Markovnikov adduct. rsc.org This creates a phosphonated propionamide, which can then be hydrolyzed to the target carboxylic acid.

The reaction's effectiveness is highly dependent on the reaction conditions and the nature of the reactants. rsc.org While dialkyl phosphonates react readily with acrylamide under these conditions, the same reaction may fail with other activated alkenes like acrylonitrile. rsc.org The phospha-Michael addition itself is considered a form of "click chemistry" and can even proceed between alkyl phosphines and acrylamide in aqueous buffers under physiological conditions, highlighting its efficiency and versatility. nih.gov

While not directly a synthesis of this compound, the stereoselective synthesis of related phosphonobutyric acid esters provides critical insight into achieving chirality in similar structures. An enantioselective synthesis of 3-aryl-4-phosphonobutyric acid esters has been achieved with high enantioselectivity (up to 94% enantiomeric excess) through a copper-catalyzed asymmetric conjugate reduction. This transformation utilized a catalyst system comprising (S)-Segphos and Cu(OAc)₂·H₂O, with polymethylhydrosiloxane (B1170920) (PMHS) as the reductant and tert-Butanol as an additive.

Another powerful strategy for inducing stereoselectivity involves the use of chiral auxiliaries. For the synthesis of related aminophosphonic acids, enantiopure oxazolidinones have been employed. rsc.org In this approach, the chiral auxiliary is first acylated with a phosphono-containing acyl chloride. The resulting compound is then subjected to a diastereoselective reaction, such as azidation, before the auxiliary is cleaved to yield the enantiomerically enriched product. rsc.org These methods underscore the potential for creating chiral phosphonated acids through carefully designed catalytic systems or stoichiometric chiral reagents.

Optimization of Reaction Conditions

The efficiency, yield, and selectivity of the synthetic routes to this compound are profoundly influenced by the reaction conditions. Optimizing parameters such as the catalyst, solvent, temperature, and pressure is crucial for developing a practical and effective synthesis.

Catalyst Systems and Solvent Effects

The choice of catalyst and solvent system is paramount, particularly in C-P bond-forming reactions like the Michael addition. For the addition of H-phosphonates to unsaturated amides, various catalysts have proven effective. Strong organic bases like DBU and inorganic bases such as calcium oxide (CaO) can catalyze the reaction. rsc.org More recently, nanosized metal oxides, especially zinc oxide (ZnO), have demonstrated excellent performance, often allowing the reaction to proceed in high yield under solvent-free conditions at room temperature. rsc.org

The solvent can have a significant impact on reaction outcomes. In a study optimizing a Michael addition, various solvents were screened. While methanol (B129727) led to decomposition, other solvents like dichloromethane, toluene, acetonitrile, and dioxane gave moderate yields. nih.gov Tetrahydrofuran (B95107) (THF) was identified as the optimal solvent in that particular system, providing the highest yield. nih.gov The selection of the solvent must be carefully balanced with the choice of catalyst to achieve the desired outcome.

Table 1: Effect of Solvents on the Yield of a Representative Michael Addition Reaction. nih.gov
SolventYield (%)Notes
THF61Identified as the best performing solvent in this study.
DichloromethaneModerate-
TolueneModerate-
AcetonitrileModerate-
DioxaneModerate-
MethanolDecompositionUnsuitable for this reaction.

Temperature and Pressure Influence

Temperature is a critical variable that must be carefully controlled. Its optimal value is highly dependent on the specific reaction type. For Krapcho-type hydrolysis reactions, high temperatures, often in the range of 150-185 °C, are required to drive the dealkylation and subsequent decarboxylation. wikipedia.orgsci-hub.st

Conversely, for other reactions like the enantioselective Michael addition, lower temperatures are often favorable. In one study, increasing the reaction temperature to 40 °C led to an increase in an undesirable retro-Michael reaction and did not improve enantioselectivity. nih.gov Lowering the temperature to 0 °C hindered product decomposition and improved selectivity, although it also slowed the reaction rate. nih.gov

Pressure can also be a significant factor. Certain phospha-Michael additions that are sluggish under standard conditions have been shown to proceed, even without a catalyst, when subjected to high pressure, with values reported up to 16 kbar. rsc.org This demonstrates that for certain transformations, pressure can be a powerful tool to overcome activation barriers and drive the reaction forward.

Stoichiometric Ratio Analysis

The synthesis of the precursor, a dialkyl phosphonate, is typically achieved through the Michaelis-Arbuzov reaction. sielc.commt.comwikipedia.org This reaction involves the interaction of a trialkyl phosphite with an alkyl halide. sielc.commt.comwikipedia.org For the synthesis of a compound structurally related to this compound, such as a phosphonate ester, a common approach involves the reaction of a trialkyl phosphite, like trimethyl phosphite, with a halo-substituted propanoate. The reaction is initiated by the nucleophilic attack of the phosphorus atom on the electrophilic carbon of the alkyl halide, forming a phosphonium salt intermediate. sielc.com This is followed by the dealkylation of the intermediate by the displaced halide ion to yield the phosphonate. sielc.com

The subsequent step is the hydrolysis of the phosphonate ester to the carboxylic acid. beilstein-journals.orgnih.govnih.gov This is often accomplished using acidic conditions, such as refluxing with concentrated hydrochloric acid. nih.govnih.gov The efficiency of the hydrolysis can be influenced by the nature of the alkyl groups on the phosphonate ester. nih.gov

A detailed analysis of the stoichiometric ratios for a representative synthesis is presented below.

ReactantMolecular Weight (g/mol)Stoichiometric RatioExample MolesExample Mass (g)
Trimethyl Phosphite124.081.00.112.41
Methyl 3-bromopropanoate167.001.00.116.70
Hydrochloric Acid (conc.)36.46Excess--

Purification and Isolation Techniques

Following synthesis, this compound requires purification to remove unreacted starting materials, byproducts, and other impurities. The most common methods employed are chromatographic separations and recrystallization.

Chromatographic Separations (e.g., Column Chromatography, RP-HPLC)

Chromatographic techniques are pivotal in isolating this compound to a high degree of purity.

Column Chromatography: This technique separates compounds based on their differential adsorption onto a stationary phase. orgchemboulder.comuvic.ca For organophosphorus acids, silica (B1680970) gel is a commonly used stationary phase. orgchemboulder.comuvic.ca The choice of eluent (mobile phase) is critical and is often determined by preliminary analysis using thin-layer chromatography (TLC). orgchemboulder.com A gradient of solvents with increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate, is frequently used to elute the compounds from the column. rochester.edu

ParameterConditionReference
Stationary PhaseSilica Gel (200-300 mesh) researchgate.net
Mobile Phase (Eluent)Gradient of Ethyl Acetate in Hexane rochester.edu
Typical Yield>80% beilstein-journals.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful analytical and preparative technique for purifying polar compounds. In this method, a nonpolar stationary phase is used with a polar mobile phase. For the separation of propanoic acid derivatives, C18 columns are frequently employed. pensoft.netpensoft.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, often with a pH modifier like phosphoric acid or formic acid. sielc.compensoft.netpensoft.net

ParameterConditionReference
ColumnC18 (e.g., Newcrom R1) sielc.com
Mobile PhaseAcetonitrile/Water with Phosphoric Acid sielc.com
DetectionUV pensoft.net

Recrystallization and Precipitation Methods

Recrystallization is a purification technique based on the principle that the solubility of a compound in a solvent increases with temperature. acs.orglibretexts.org An impure solid is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities dissolved in the mother liquor. acs.orglibretexts.org The choice of solvent is critical; an ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For carboxyalkylphosphonates, a mixture of polar and non-polar solvents may be necessary to achieve optimal purification.

StepDescriptionReference
Solvent SelectionThe compound should have high solubility at high temperatures and low solubility at low temperatures. acs.org
DissolutionThe impure compound is dissolved in a minimum amount of hot solvent. acs.org
CoolingThe solution is allowed to cool slowly to promote the formation of large, pure crystals. libretexts.org
IsolationThe purified crystals are collected by filtration. libretexts.org

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group in this compound undergoes typical reactions characteristic of this functional group, including esterification, amidation, and decarboxylation.

The carboxylic acid moiety of this compound can be readily converted to its corresponding esters through various standard esterification methods. These reactions involve the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.

Commonly used methods for the esterification of carboxylic acids, which are applicable to this compound, include Fischer-Speier esterification. This involves refluxing the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Alternatively, milder methods can be employed, such as the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP). These methods are particularly useful when dealing with sensitive substrates.

Reagent/Catalyst SystemReaction ConditionsProduct Type
Alcohol, H₂SO₄ (catalytic)RefluxCarboxylate Ester
Alcohol, DCC, DMAPRoom TemperatureCarboxylate Ester
Alcohol, EDC, DMAPRoom TemperatureCarboxylate Ester

This table presents generally applicable esterification methods for carboxylic acids.

The synthesis of amides from this compound can be achieved by reacting the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow.

Common activating agents include thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acyl chloride, which then readily reacts with the amine to form the amide. Another widely used approach involves the use of peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). catalyticamidation.info These reagents facilitate amide bond formation under mild conditions, providing high yields and minimizing side reactions. catalyticamidation.info Boronic acid catalysts have also been shown to effectively promote the direct amidation of carboxylic acids. catalyticamidation.info

Activating Agent/CatalystAmineProduct Type
SOCl₂, then AminePrimary or Secondary AmineN-substituted Propionamide
HATU, Amine, BasePrimary or Secondary AmineN-substituted Propionamide
PyBOP, Amine, BasePrimary or Secondary AmineN-substituted Propionamide
Boronic Acid Catalyst, AminePrimary or Secondary AmineN-substituted Propionamide

This table outlines common methods for the amidation of carboxylic acids.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential transformation for this compound. As a β-phosphonocarboxylic acid, it is structurally analogous to β-keto acids, which are known to undergo decarboxylation upon heating. masterorganicchemistry.comyoutube.comyoutube.com This reaction typically proceeds through a cyclic transition state, which for this compound would involve the phosphoryl oxygen. masterorganicchemistry.comyoutube.comyoutube.com

The ease of decarboxylation can be influenced by the reaction conditions, such as temperature and the presence of acidic or basic catalysts. youtube.com While specific studies on the decarboxylation of this compound are not prevalent, the general principles of β-carbonyl acid decarboxylation suggest that this pathway is feasible. masterorganicchemistry.comyoutube.comyoutube.com Radical decarboxylation has also been explored for benzoic acids, offering an alternative pathway under specific conditions. nih.gov

Reaction ConditionIntermediateProduct
HeatingCyclic Transition StateEthyldimethylphosphonate

This table illustrates the expected decarboxylation pathway for this compound based on analogous reactions.

Reactions at the Dimethoxyphosphoryl Group

The dimethoxyphosphoryl moiety of the molecule is also susceptible to chemical transformations, primarily through reactions that involve the phosphorus-oxygen bonds.

The methyl esters of the phosphonate group can be exchanged with other alkyl groups through transesterification. This reaction is typically carried out by heating the phosphonate ester in an excess of a different alcohol, often in the presence of a catalyst.

Catalysts for the transesterification of phosphonates can be either acidic or basic in nature. Sodium alkoxides are commonly used basic catalysts. nih.gov The reaction equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the displaced methanol from the reaction mixture. Microwave-assisted transesterification has been shown to be an efficient method for the alcoholysis of dialkyl phosphites, suggesting its potential applicability to phosphonate esters as well. nih.gov

CatalystReactantKey Feature
Sodium AlkoxideExcess of a different alcoholExchange of the methoxy (B1213986) groups
Acid CatalystExcess of a different alcoholExchange of the methoxy groups

This table summarizes general conditions for the transesterification of dialkyl phosphonates.

The dimethoxyphosphoryl group can be hydrolyzed to the corresponding phosphonic acid, 3-phosphonopropanoic acid. solubilityofthings.com This transformation is typically achieved by treating the phosphonate ester with a strong acid, such as concentrated hydrochloric acid or hydrobromic acid, followed by heating. nih.govnih.govbeilstein-journals.org

The hydrolysis proceeds in a stepwise manner, with the first ester group being cleaved more readily than the second. nih.gov The mechanism of acid-catalyzed hydrolysis of dialkyl phosphonates generally involves protonation of the phosphoryl oxygen, followed by nucleophilic attack of water on the α-carbon of the alkyl group. nih.govbeilstein-journals.org Complete hydrolysis to the phosphonic acid requires forcing conditions, such as prolonged heating in concentrated acid. nih.govnih.govbeilstein-journals.org

ReagentReaction ConditionsProduct
Concentrated HClReflux3-Phosphonopropanoic acid nih.govnih.govbeilstein-journals.org
Concentrated HBrReflux3-Phosphonopropanoic acid nih.govbeilstein-journals.org
Bromotrimethylsilane, then MethanolRoom Temperature, then Alcoholysis3-Phosphonopropanoic acid beilstein-journals.org

This table details common methods for the hydrolysis of dialkyl phosphonates to phosphonic acids.

Reactions Involving the Propanoic Acid Carbon Chain

The carbon chain of this compound offers several positions for functionalization, enabling the construction of more complex molecular architectures.

The carbon atom alpha to the carboxylic acid group (C2) is activated and can be functionalized. Deprotonation at this position by a suitable base generates a carbanion, which can then react with various electrophiles. This is analogous to the well-known α-functionalization of ketones and other carbonyl compounds. mdpi.com

A key reaction involving the carbon alpha to a phosphonate group is the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.org In a typical HWE reaction, a phosphonate-stabilized carbanion reacts with an aldehyde or ketone to form an alkene. wikipedia.org To apply this to this compound, the carboxylic acid would likely need to be protected or modified first. The deprotonation to form the stabilized carbanion is a crucial step, enabling the formation of a new carbon-carbon bond at the alpha position.

Conjugate addition, or Michael addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. beilstein-journals.org To utilize this compound in such a reaction, it must first be converted into an α,β-unsaturated derivative, such as 3-(dimethoxyphosphoryl)propenoic acid. This can be achieved through methods like α-halogenation followed by elimination.

Once the α,β-unsaturated system is formed, it can react with a wide range of nucleophiles, including organocuprates (Gilman reagents), enolates, and amines. beilstein-journals.org This reaction is a powerful tool for carbon-carbon bond formation at the β-position. beilstein-journals.org For instance, the reaction of related 3-(furan-2-yl)propenoic acids with arenes in the presence of a superacid proceeds via hydroarylation of the double bond, which is a form of conjugate addition. nih.govmdpi.com The diastereoselectivity of conjugate addition reactions can often be controlled through the use of chiral auxiliaries. beilstein-journals.orgresearchgate.net

Reaction Type Reactant Product Type Key Feature
Horner-Wadsworth-Emmonsα-deprotonated this compound derivative + Aldehyde/Ketoneα,β-Unsaturated compoundForms a C=C bond at the α-position. wikipedia.org
Michael Additionα,β-Unsaturated derivative + Nucleophile (e.g., Gilman reagent)β-functionalized propanoic acid derivativeForms a C-C or C-heteroatom bond at the β-position. beilstein-journals.org

The bifunctional nature of this compound and its derivatives makes it a valuable precursor for the synthesis of heterocyclic compounds. The propanoic acid chain can be elaborated and then cyclized to form rings of various sizes.

A prominent strategy involves converting the carboxylic acid to a more reactive species or introducing another functional group onto the carbon chain that can participate in a ring-closing reaction. For example, a derivative like 3-thioureidopropanoic acid can be cyclized using a coupling reagent to form a thioxotetrahydropyrimidinone, a six-membered heterocycle. researchgate.net Various strategies exist for synthesizing heterocycles, such as four- and five-membered rings, from functionalized precursors. nih.gov Base-catalyzed cycloaddition reactions followed by rearrangement are also a known route to complex heterocyclic systems. beilstein-journals.org Three-component reactions can also be employed to construct substituted anilines and other heterocycles under mild conditions. beilstein-journals.org

Table of Reaction Products from Cyclization

Starting Material Derivative Reaction Type Heterocyclic Product Reference Example
3-Thioureidopropanoic acidIntramolecular cyclizationThioxotetrahydropyrimidinone researchgate.net
Primary enaminone + DiphenylcyclopropenoneCatalytic reaction2-Pyrrolinone nih.gov
Heterocyclic azide (B81097) + 2-CyanoacetamidineBase-catalyzed cycloadditionDiheterocyclic carbamidine beilstein-journals.org

Redox Chemistry of the Phosphonate Moiety

Phosphorus in phosphonates is in the +5 oxidation state, similar to phosphates. pnas.orgnih.gov However, the presence of a direct, stable carbon-phosphorus (C-P) bond distinguishes them from phosphate (B84403) esters. rsc.org In an environmental and biogeochemical context, phosphonates are considered a form of reduced phosphorus compared to inorganic phosphate because the electronegativity difference between carbon and phosphorus is much smaller than that between oxygen and phosphorus. pnas.orgnih.gov The redox chemistry of the phosphonate moiety in a compound like this compound primarily involves the oxidative cleavage of the C-P bond rather than a change in the oxidation state of the phosphorus atom itself.

Phosphonates are generally resistant to chemical degradation. However, their oxidation, leading to the cleavage of the C-P bond and the formation of orthophosphate, can be achieved under specific conditions. hach.com

Advanced oxidation processes (AOPs) are effective for this transformation. Methods include:

UV/H₂O₂ Oxidation : The combination of ultraviolet (UV) light and an oxidizing agent like hydrogen peroxide or potassium persulfate can catalyze the rapid oxidation of the C-P bond. hach.com This process liberates the organically bound phosphorus as orthophosphate, which can then be easily measured. hach.com

Catalytic Oxidation : Certain metal ions can catalyze the oxidation of phosphonates. For example, the Cu(II)/H₂O₂ system has been shown to be highly efficient and selective for oxidizing phosphonates to phosphate at alkaline pH. acs.org This process is believed to proceed through a highly selective Cu(III) species. acs.org

While direct oxidation of the P(V) center is not a typical pathway, the oxidation of related H-phosphonates (containing a P-H bond, P(III)) to phosphates (P(V)) is a common reaction, often carried out with iodine in the presence of a base. diva-portal.orgacs.org This highlights the stability of the P(V) oxidation state in organophosphorus chemistry.

Chemical Reactivity and Transformations of 3 Dimethoxyphosphoryl Propanoic Acid

Chemical Reactivity and Transformations

The reduction of 3-(dimethoxyphosphoryl)propanoic acid involves the transformation of its carboxylic acid functional group. The reactivity of the molecule is dictated by the presence of both the carboxylic acid and the dimethoxyphosphoryl moieties. The choice of reducing agent is critical in determining the final product, as the phosphonate (B1237965) group can also be susceptible to reduction under certain conditions.

The reduction of carboxylic acids typically requires strong reducing agents, such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com In the case of this compound, the primary target for reduction is the carboxylic acid group, which would be converted to a primary alcohol, yielding 3-(dimethoxyphosphoryl)propan-1-ol. This reaction is generally carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). masterorganicchemistry.comlookchem.com

However, the presence of the phosphonate ester group introduces potential for competing reactions. Research has shown that phosphonates can react with strong reducing agents like LiAlH₄. lookchem.com The reaction of phosphonates with LiAlH₄ in ethereal solutions can lead to the formation of primary phosphines (RPH₂). lookchem.com Furthermore, studies on related β-keto phosphonates and β-phosphonyl esters have demonstrated that treatment with LiAlH₄ can induce a dephosphonylation reaction, resulting in the cleavage of the carbon-phosphorus (C-P) bond. lookchem.comacs.org In one instance, the treatment of a β-phosphonyl ester with LiAlH₄ resulted in a one-pot dephosphonylation and reduction to afford a primary alcohol. lookchem.com

This suggests that the reduction of this compound with a powerful, non-selective reducing agent like LiAlH₄ may not be a straightforward conversion to 3-(dimethoxyphosphoryl)propan-1-ol. Instead, a mixture of products could be formed, including the desired alcohol, the corresponding primary phosphine, and products resulting from the cleavage of the C-P bond.

Table 1: Potential Reduction Pathways and Products of this compound

Starting MaterialReagent and ConditionsExpected Major Product(s)Potential Byproduct(s)
This compound1. LiAlH₄, dry THF 2. H₃O⁺ workup3-(Dimethoxyphosphoryl)propan-1-olProducts of C-P bond cleavage, primary phosphines
This compoundSelective reducing agent (e.g., potentially BH₃·THF)3-(Dimethoxyphosphoryl)propan-1-ol-

Synthesis and Chemical Properties of Derivatives and Analogues

Derivatives Modified at the Carboxylic Acid Functionality

Modifications at the carboxylic acid group of 3-(Dimethoxyphosphoryl)propanoic acid primarily involve the formation of esters and amides, converting the acidic proton into various functional groups.

Esterification of this compound is a common transformation. For instance, methyl esters with additional modifications on the propanoic chain, such as Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate, have been synthesized and characterized. nih.gov More complex esters, including ethyl esters with significant substitutions at the α- and β-positions of the propanoic acid chain, have also been prepared. An example is the synthesis of various ethyl 3-(dimethoxyphosphoryl)-3-((4-methylphenyl)sulfonamido)-3-arylpropanoates. mdpi.com These compounds are synthesized from corresponding imines and demonstrate the utility of the dimethoxyphosphorylpropanoate framework in constructing highly substituted molecules. mdpi.com

Table 1: Examples of Synthesized Esters of this compound Derivatives

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Synthetic Feature Reference
Methyl 3-(dimethoxyphosphoryl)-2-methylpropanoate C₇H₁₅O₅P 210.16 Modification on the propanoic chain (methyl group at C2). nih.gov
Ethyl 3-(dimethoxyphosphoryl)-3-((4-methylphenyl)sulfonamido)-3-phenylpropanoate C₂₁H₂₉NO₇PS 470.14 Addition of sulfonamido and phenyl groups at C3. mdpi.com

The carboxylic acid can be converted to an amide, which can be further functionalized. A notable example is N-methylol-3-(dimethoxyphosphoryl)propionamide. Its synthesis involves a two-step process: first, dimethyl phosphite (B83602) is reacted with acrylamide (B121943) in the presence of a non-acidic alkaline earth metal catalyst to form dimethyl (3-amino-3-acylpropyl)phosphonate. google.com This intermediate is then reacted with formaldehyde (B43269) (methylolation) to yield the final N-methylol derivative. google.com This method is presented as an efficient alternative to older processes that used strong, hazardous bases like sodium metal. google.com The N-methylol group introduces a reactive hydroxymethyl functionality, which can alter the compound's physical properties, such as its melting point and solubility. rsc.org

Derivatives Modified at the Dimethoxyphosphoryl Functionality

Changes to the phosphorus center, such as hydrolysis of the methyl esters to a phosphonic acid or exchange with other alkoxy groups, create another class of important analogues.

The most direct analogue in this class is 3-Phosphonopropanoic acid, also known as 2-carboxyethylphosphonic acid. sigmaaldrich.comfishersci.ca It is formed by the hydrolysis of the methyl esters of the dimethoxyphosphoryl group. This conversion transforms the phosphonate (B1237965) ester into a phosphonic acid, significantly altering its acidity and polarity. 3-Phosphonopropanoic acid is a solid at room temperature. sigmaaldrich.com

Table 2: Chemical Identifiers for 3-Phosphonopropanoic Acid

Identifier Value Reference
IUPAC Name 3-phosphonopropanoic acid fishersci.ca
CAS Number 5962-42-5 sigmaaldrich.comfishersci.ca
Molecular Formula C₃H₇O₅P sigmaaldrich.comfishersci.ca
Molecular Weight 154.06 g/mol sigmaaldrich.com

The methoxy (B1213986) groups on the phosphorus atom can be replaced with other alkoxy groups, such as ethoxy groups, to yield diethoxyphosphoryl derivatives. For example, N-acylation of an enantiopure oxazolidinone with (diethoxyphosphoryl)propionyl chloride is a key step in the asymmetric synthesis of certain aminophosphonic acids. researchgate.net This demonstrates the use of the diethoxyphosphorylpropanoic acid moiety as a building block in stereoselective reactions. researchgate.net The synthesis of related compounds like ethyl 3,3-diethoxypropanoate, while structurally different (possessing two ethoxy groups on the propanoic chain rather than the phosphorus), highlights general synthetic routes for introducing ethoxy groups into propanoic acid structures. orgsyn.org

Propanoic Acid Chain Modifications

The three-carbon chain of this compound is amenable to various modifications, leading to a wide array of analogues. Research has explored substitutions at different positions along this chain.

Syntheses have been developed for derivatives with substitutions at the α- and β-carbons. For example, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives involves the hydroarylation of a carbon-carbon double bond, demonstrating a method to add aryl groups to the β-position (C3). mdpi.com Similarly, the synthesis of 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid involves multiple steps to build a complex substituent at the β-position. cijournal.ru Other research describes the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, where a substituted amino group is attached at C3. nih.gov Modifications can also include the introduction of sulfur-containing functional groups. researchgate.netgoogle.com For instance, 3-phenylsulfinyl- and 3-phenylsulfonylpropionic acids can be prepared from 3-phenylthiopropionic acid. researchgate.net These examples showcase the versatility of the propanoic acid backbone in accommodating a wide range of functional groups, leading to diverse chemical structures. humanjournals.comgoogle.com

Chiral Alpha-Amino Phosphonic Acid Derivatives

The introduction of an amino group at the α-position of this compound to create chiral α-amino phosphonic acid derivatives is a significant synthetic endeavor. These compounds are phosphorus analogues of aspartic acid and are of interest for their potential as peptidomimetics and biologically active molecules.

A notable approach to synthesizing a protected form of such a derivative is the preparation of (S)-3-(Dimethylphosphono)-2-((9-fluorenyl)methoxycarbamoyl)propionic acid. This synthesis commences from serine, which provides the chiral backbone. The methodology allows for the creation of a phosphonic acid analogue of aspartic acid that is suitably protected for applications in peptide synthesis. researchgate.net

General strategies for the asymmetric synthesis of α-aminophosphonic acids often rely on the stereoselective transformation of α-amino acids into their phosphonic counterparts. mdpi.com While many methods involve asymmetric induction using a chiral substrate, organocatalytic approaches using a racemic mixture of starting N-protected α-amino acids and a chiral catalyst have emerged as an efficient alternative. mdpi.com For instance, the enantioselective organocatalytic α-amidoalkylation of dimethyl phosphite with 1-(N-acylamino)alkyltriphenylphosphonium salts, catalyzed by chiral quinine- or hydroquinine-derived quaternary ammonium (B1175870) salts, can yield enantiomerically enriched α-aminophosphonates in high yields (up to 98%) and with excellent enantiomeric excess (up to 92% ee). mdpi.com

Another established method for accessing chiral α-amino phosphonic acids is the Strecker reaction. This involves the reaction of α-ketiminophosphonates with a cyanide source, such as acetyl cyanide, in the presence of a chiral catalyst like cinchonidine (B190817), to produce enantioenriched α-amino nitriles. Subsequent hydrolysis of the nitrile furnishes the desired tetrasubstituted phosphonated amino acid. scispace.com

The use of chiral auxiliaries is also a well-documented strategy. For example, chiral Schiff bases derived from enantiomerically pure amines can direct the stereoselective addition of phosphite nucleophiles. scispace.com

Table 1: Examples of Synthetic Strategies for Chiral α-Amino Phosphonic Acid Derivatives

Starting Material/PrecursorReagents and ConditionsProduct TypeKey FeaturesReference
SerineMulti-step synthesis(S)-3-(Dimethylphosphono)-2-((9-fluorenyl)methoxycarbamoyl)propionic acidUtilizes a chiral pool approach researchgate.net
1-(N-Acylamino)alkyltriphenylphosphonium saltsDimethyl phosphite, chiral quinine-derived catalystEnantiomerically enriched α-aminophosphonatesHigh yield and enantioselectivity mdpi.com
α-KetiminophosphonatesAcetyl cyanide, cinchonidine catalystEnantioenriched α-amino nitrilesCatalytic asymmetric Strecker reaction scispace.com
Chiral iminesPhosphite nucleophilesDiastereomerically enriched α-aminophosphonatesChiral auxiliary-controlled addition scispace.com

Substituted Propanoic Acid Backbones

Modifications to the propanoic acid backbone of this compound can lead to a wide array of derivatives with tailored properties. These substitutions can occur at various positions along the carbon chain.

For instance, the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been achieved through the hydroarylation of the carbon-carbon double bond of 3-(furan-2-yl)propenoic acids and their esters with arenes in the presence of a Brønsted superacid like triflic acid (TfOH). mdpi.com This method could potentially be adapted to introduce aryl groups at the β-position of the this compound backbone, assuming a suitable unsaturated precursor.

Another general approach involves the synthesis of α-substituted 3-bisaryloxy propionic acid derivatives. These syntheses allow for modulations at both the α-position and the aryl substitutions, leading to a diverse library of compounds. nih.gov While not directly starting from this compound, the synthetic principles could be applied to create analogous structures.

Furthermore, the synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid has been developed, involving the condensation of 3,4-dimethoxybenzaldehyde (B141060) with benzoylglycine to form an azlactone, followed by hydrolysis and reduction. cijournal.ru This highlights a method for introducing both an amino group and a substituted phenyl group onto a propanoic acid backbone.

Table 2: Examples of Substituted Propanoic Acid Derivatives and Synthetic Approaches

Derivative TypeSynthetic MethodPotential Application to this compoundReference
3-Aryl-3-(furan-2-yl)propanoic acidsHydroarylation of unsaturated precursors with arenes in superacidIntroduction of aryl groups at the β-position mdpi.com
α-Substituted 3-bisaryloxy propionic acidsGeneral methods for α- and aryl substitutionsFunctionalization at the α-position and modification of potential aryl substituents nih.gov
2-Amino-3-(substituted phenyl)propanoic acidsAzlactone synthesis from a substituted benzaldehyde (B42025) and benzoylglycineIntroduction of both amino and substituted aryl groups cijournal.ru

Regioselectivity and Stereoselectivity in Derivative Synthesis

The synthesis of derivatives of this compound often involves reactions where control of regioselectivity and stereoselectivity is crucial for obtaining the desired isomer.

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of modifying this compound, regioselectivity would be important when introducing substituents onto the propanoic acid backbone. For example, in an addition reaction to an unsaturated precursor, the position at which a new group is added (α or β to the carboxyl or phosphonate group) is a matter of regioselectivity. The uncatalyzed condensation of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadienes with α,β-unsaturated acid chlorides demonstrates how regioselective C-C bond formation can be achieved to produce specific diketoesters. researchgate.net

Stereoselectivity is the property of a chemical reaction that causes the formation of a predominance of one stereoisomer over another. This is particularly important in the synthesis of chiral derivatives, such as the α-amino phosphonic acids discussed in section 4.3.1.

The stereoselective synthesis of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid using Evans chemistry illustrates a method for controlling stereochemistry. An aldol (B89426) reaction between a silyl-protected aldehyde and the dibutylboron enolate of a chiral chloroacetyloxazolidinone afforded the desired intermediates with moderate diastereoselectivity. nih.gov

In the synthesis of chiral α-amino phosphonic acid derivatives, several stereoselective strategies are employed:

Use of Chiral Auxiliaries: A chiral auxiliary attached to the substrate directs the approach of the incoming reagent to one face of the molecule, leading to a diastereomeric excess of one product. The diastereomers can then be separated and the auxiliary removed.

Chiral Catalysis: A small amount of a chiral catalyst is used to create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. This is exemplified by the use of chiral quinine-derived catalysts in the α-amidoalkylation of dimethyl phosphite. mdpi.com

Substrate Control: The inherent chirality of the starting material can direct the stereochemical outcome of subsequent reactions. The synthesis of a protected phosphonic acid analogue of aspartic acid from serine is an example of this, where the stereocenter of serine dictates the stereochemistry of the final product. researchgate.net

The stereoselective synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid highlights the ability to control multiple stereocenters, starting from a common chiral precursor like Garner's aldehyde. researchgate.net This level of control is essential for the synthesis of complex, stereochemically defined molecules.

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 3-(Dimethoxyphosphoryl)propanoic acid, providing atom-specific information about the hydrogen, carbon, and phosphorus nuclei.

The ¹H NMR spectrum of this compound provides detailed information about the hydrogen atoms within the molecule. The spectrum is characterized by distinct signals corresponding to the methoxy (B1213986) and methylene (B1212753) protons.

The two methoxy groups (-OCH₃) attached to the phosphorus atom are chemically equivalent and appear as a doublet due to coupling with the ³¹P nucleus. This signal typically integrates to six protons. The protons of the two methylene groups (-CH₂-) in the propanoic acid chain are diastereotopic, leading to more complex splitting patterns. The methylene group adjacent to the phosphorus atom (P-CH₂) and the one adjacent to the carboxyl group (-CH₂-COOH) each give rise to a distinct multiplet. The carboxylic acid proton (-COOH) often appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent and concentration.

Table 1: ¹H NMR Spectroscopic Data for this compound (Data presented is a representative example and may vary based on solvent and experimental conditions)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~11.5 - 12.5Broad Singlet--COOH
3.72DoubletJP-H = 10.8 Hz2 x -OCH₃
2.65Multiplet--CH₂-COOH
2.20Multiplet-P-CH₂-

In the ¹³C NMR spectrum, each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbon of the carboxylic acid group typically appears at the most downfield chemical shift. The carbons of the methoxy groups appear as a doublet due to coupling with the phosphorus atom. The methylene carbons also exhibit coupling to the phosphorus nucleus, with the magnitude of the coupling constant depending on the number of bonds separating the carbon and phosphorus atoms.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Data presented is a representative example and may vary based on solvent and experimental conditions)

Chemical Shift (δ) ppmCoupling Constant (J) HzAssignment
~172-C=O
~53JP-C ≈ 7 Hz-OCH₃
~28JP-C ≈ 4 Hz-CH₂-COOH
~25JP-C ≈ 140 HzP-CH₂-

³¹P NMR spectroscopy is a highly sensitive and specific technique for analyzing organophosphorus compounds. For this compound, the spectrum typically shows a single resonance, confirming the presence of a single phosphorus environment. The chemical shift is indicative of a pentavalent phosphorus atom in a phosphate (B84403) ester-like environment. The signal is often a multiplet due to coupling with the adjacent protons of the methoxy and methylene groups.

Table 3: ³¹P NMR Spectroscopic Data for this compound (Data presented is a representative example and may vary based on solvent and experimental conditions)

Chemical Shift (δ) ppmMultiplicity
~30 - 34Multiplet

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) are instrumental in confirming the connectivity of the molecule.

A COSY spectrum would reveal correlations between coupled protons. For this compound, a cross-peak would be expected between the multiplets of the two diastereotopic methylene groups (P-CH₂- and -CH₂-COOH), confirming their adjacent positions in the propanoic acid chain.

An HMQC (or its more modern counterpart, the HSQC) spectrum correlates proton signals with the carbon atoms to which they are directly attached. This would definitively assign the carbon signals based on the already assigned proton spectrum. For instance, the proton signal of the methoxy groups would show a correlation to the methoxy carbon signal, and the methylene proton signals would correlate to their respective methylene carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound displays several key absorption bands that confirm its structure. A very broad and strong absorption in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often involved in hydrogen bonding. The C=O stretching vibration of the carbonyl group in the carboxylic acid appears as a strong, sharp band around 1715 cm⁻¹. The P=O stretching vibration of the phosphoryl group is also a prominent feature, typically observed as a strong absorption in the range of 1250-1200 cm⁻¹. The P-O-C stretching vibrations usually appear in the fingerprint region, around 1030 cm⁻¹.

Table 4: IR Spectroscopic Data for this compound (Data presented is a representative example and may vary based on experimental conditions)

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3300 - 2500Strong, BroadO-H stretch (Carboxylic Acid)
~2960MediumC-H stretch (aliphatic)
~1715StrongC=O stretch (Carboxylic Acid)
~1220StrongP=O stretch (Phosphoryl)
~1030StrongP-O-C stretch
~800MediumP-C stretch

Detection of Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. For this compound, the IR spectrum would be expected to exhibit several key absorption bands. A very broad absorption in the region of 3300-2500 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid, with the broadness arising from hydrogen bonding. docbrown.info The presence of the carbonyl group (C=O) of the carboxylic acid would be confirmed by a strong, sharp absorption band around 1725-1700 cm⁻¹. docbrown.info

Additionally, the P=O (phosphoryl) group would typically show a strong absorption in the range of 1250-1150 cm⁻¹. The P-O-C linkages would likely produce strong, complex absorptions in the fingerprint region, approximately between 1150 and 950 cm⁻¹. The C-H stretching vibrations of the ethyl and methoxy groups would appear around 2950-2850 cm⁻¹.

Table 1: Expected Infrared (IR) Spectroscopy Data for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Appearance
O-H (Carboxylic Acid)3300-2500Broad
C-H (Alkyl)2950-2850Medium to Strong
C=O (Carboxylic Acid)1725-1700Strong, Sharp
P=O (Phosphoryl)1250-1150Strong
P-O-C (Phosphonate)1150-950Strong, Complex
C-O (Carboxylic Acid)1320-1210Medium

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental composition. The calculated exact mass of C₅H₁₁O₅P is 182.0344. The observation of a molecular ion peak at or very near this value in an HRMS analysis would strongly support the identity of the compound.

Fragmentation Pattern Analysis

In a mass spectrometer, the molecular ion of this compound would undergo fragmentation, producing a unique pattern of fragment ions. The analysis of these fragments provides valuable structural information. Key fragmentation pathways for short-chain carboxylic acids often involve the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45).

For this compound, characteristic cleavages would also be expected around the phosphorus center. The loss of a methoxy group (-OCH₃, M-31) or the entire dimethoxyphosphoryl group would likely be observed. The fragmentation pattern of propanoic acid itself shows a base peak at m/z 28, which could correspond to [CO]⁺ or [C₂H₄]⁺. Similar small fragments might be observed for the title compound.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

Fragment IonProposed Structure / LossExpected m/z
[M]⁺Molecular Ion182
[M-OH]⁺Loss of hydroxyl radical165
[M-OCH₃]⁺Loss of methoxy radical151
[M-COOH]⁺Loss of carboxyl group137
[P(O)(OCH₃)₂]⁺Dimethoxyphosphoryl cation109

X-ray Crystallography for Solid-State Structure Elucidation

The analysis would reveal the conformation of the propanoic acid chain and the geometry around the phosphorus atom. It would also provide insights into the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and phosphoryl groups, which govern the packing of the molecules in the solid state. For instance, many carboxylic acids form hydrogen-bonded dimers in the solid state. While no specific crystallographic data for this compound is publicly available, related structures like 3-benzoylpropionic acid have been shown to form such dimers. nih.gov

Applications in Chemical Synthesis and Materials Science

Role as a Building Block in Complex Organic Synthesis

The unique structural attributes of 3-(dimethoxyphosphoryl)propanoic acid make it a valuable starting material for the synthesis of more complex molecules, particularly those incorporating a phosphonate (B1237965) moiety, which is a known bioisostere of the carboxylate group.

Precursor for Phosphonate-Containing Heterocycles

Phosphonate-containing heterocyclic compounds are of significant interest due to their wide range of biological activities. The synthesis of these heterocycles often involves the ring closure of substrates that are already functionalized with a phosphoryl group. Multicomponent reactions (MCRs) have emerged as a highly efficient method for creating a diverse array of phosphorylated heterocycles. rsc.org While direct examples of using this compound in MCRs for heterocycle synthesis are not extensively documented, its structural motifs are key components in such reactions. For instance, the Kabachnik–Fields reaction, a cornerstone in the synthesis of α-aminophosphonates, provides a pathway to phosphonylated heterocycles. rsc.org The carboxylic acid group in this compound can be envisioned to participate in or be a handle for further transformations leading to cyclization.

The synthesis of heterocyclic phosphonates can generally be approached in two ways: direct phosphorylation of a pre-formed heterocyclic system or the cyclization of a phosphoryl-functionalized acyclic precursor. rsc.org this compound is an ideal candidate for the latter approach. For example, it can be used to synthesize various phosphorus heterocyles, such as those containing a P-C-O or P-C-N motif within their cyclic framework. nih.gov

Intermediate in the Synthesis of Functionalized Amino Acids

The structural similarity between phosphonic acids and carboxylic acids has led to the development of phosphonate analogues of amino acids, which can act as enzyme inhibitors or exhibit other biological activities. nih.gov this compound can serve as a precursor for such functionalized amino acids. The propanoic acid backbone provides a scaffold that, after modification, can yield α- or β-amino phosphonic acids.

One general method for preparing α-amino acids is the amidomalonate synthesis. mdpi.com A derivative of this compound could potentially be alkylated in a similar fashion to introduce the desired side chain, followed by hydrolysis and decarboxylation to yield a phosphonate-containing amino acid. Another approach is the reductive amination of an α-keto acid. mdpi.com The propanoic acid chain of the title compound could be chemically transformed into an appropriate α-keto phosphonate, which could then undergo reductive amination to produce the target amino acid analogue. For instance, α-aminophosphonates are frequently synthesized via the Kabachnik-Fields reaction, which involves the condensation of a carbonyl compound, an amine, and a dialkyl phosphite (B83602). rsc.org The carboxylic acid functionality of this compound offers a handle for conversion into a suitable carbonyl precursor for such reactions. The synthesis of 3-amino-3-arylpropionic acids has been achieved by refluxing an aromatic aldehyde, malonic acid, and ammonium (B1175870) acetate, showcasing a pathway that could be adapted for phosphonate analogues. google.comgoogle.com

Integration into Polymeric Structures

The dual functionality of this compound allows for its incorporation into polymeric materials, either as a monomer to form the polymer backbone or as a modifying agent to impart specific properties to existing polymers.

Monomer for Polymer Synthesis

Phosphorus-containing polymers are gaining attention for various applications, including as biomaterials and flame retardants. mpg.denih.gov this compound, with its carboxylic acid and phosphonate ester groups, can act as a monomer in polycondensation reactions. For example, it can be copolymerized with diols to create polyesters with phosphonate groups in the side chains. rsc.org This approach allows for the synthesis of polymers with tailored properties.

The general strategies for creating polymers with phosphonic acid moieties include the polymerization of a phosphorus-containing monomer or the post-polymerization modification of a polymer. encyclopedia.pub Vinylphosphonic acid is a simple monomer used for this purpose. encyclopedia.pub While not a vinyl monomer itself, this compound can be chemically converted into a polymerizable derivative. The presence of the phosphonate group can significantly influence the properties of the resulting polymer, such as its thermal stability and interaction with other materials.

A related compound, (2-carboxyethyl)phenylphosphinic acid, is used as a reactive flame retardant during the polymerization of polyethylene (B3416737) terephthalate (B1205515) (PET). goyenchemical.com This suggests that this compound could similarly be used to create inherently flame-retardant polyesters. The phosphonate group can act in the condensed phase during combustion, promoting char formation and thus inhibiting the spread of flames. mdpi.com

Table 1: Potential Polymerization Reactions Involving this compound or its Derivatives

Polymerization TypeCo-monomer(s)Resulting Polymer StructurePotential Properties
PolycondensationDiols (e.g., ethylene (B1197577) glycol)Polyester with phosphonate side chainsFlame retardancy, altered thermal properties, biocompatibility
PolycondensationDiamines (e.g., hexamethylenediamine)Polyamide with phosphonate side chainsModified mechanical properties, flame retardancy

Modifying Agent for Polymer Properties

Beyond its role as a monomer, this compound can be used to modify the properties of existing polymers. This can be achieved by grafting the molecule onto the polymer backbone, a technique that can significantly alter the surface properties and bulk characteristics of the material. nih.gov

The carboxylic acid group of this compound can be used to react with functional groups on a polymer chain, such as hydroxyl or amine groups, to form a covalent bond. This "grafting onto" approach can introduce phosphonate functionalities to a variety of polymers. nih.gov For instance, grafting this compound onto a biodegradable polymer like polylactic acid (PLA) could enhance its flame retardancy or alter its surface hydrophilicity. nih.govresearchgate.net The introduction of phosphonate groups can also improve the thermal stability and oxidation resistance of polymers. goyenchemical.com

The use of chain extenders is a common strategy to improve the mechanical and rheological properties of polymers like polyglycolic acid (PGA). nih.gov The bifunctional nature of this compound makes it a potential candidate for acting as a chain extender in polyesters and polyamides, where it can react with the terminal functional groups of the polymer chains.

Contributions to Surface Chemistry and Material Functionalization

The phosphonate group has a strong affinity for metal oxide surfaces, making phosphonic acids excellent candidates for surface modification. The hydrolyzed form of this compound, 3-(carboxyethyl)phosphonic acid, has been successfully used to functionalize titanium surfaces. mpg.de

This surface functionalization is achieved through the formation of self-assembled monolayers (SAMs). The phosphonic acid headgroup strongly binds to the titanium oxide layer, while the carboxylic acid tail group is exposed, creating a new surface chemistry. mpg.de This modification can significantly alter the surface properties, such as wettability. For example, treating a titanium surface with carboxyethylphosphonic acid can dramatically increase its hydrophilicity. mpg.de

The presence of carboxylic acid groups on the surface provides reactive sites for further functionalization. For instance, proteins can be immobilized on the surface by activating the carboxyl groups. mpg.de This has significant implications for biomedical applications, such as improving the biocompatibility of medical implants. The ability to tailor the surface properties of materials is crucial for a wide range of technologies, and this compound, through its hydrolyzed form, offers a powerful tool for achieving this. The functionalization of surfaces with phosphonic acids can be influenced by factors such as the pH of the solution and the nature of the substrate. nih.gov

Coatings for Implant Materials (e.g., enhancing biocompatibility)

The surface properties of metallic implants, such as those made from titanium and its alloys, are crucial for their successful integration into the body, a process known as osseointegration. parkdentalresearch.com Unmodified metal surfaces can sometimes lead to poor biocompatibility and implant failure. nih.gov Surface modification with biocompatible coatings is a key strategy to improve the performance of these implants. nih.gov

Phosphonic acids are particularly effective for modifying metal oxide surfaces because they form strong, covalent bonds (metal-O-P) with the native oxide layer present on metals like titanium. nih.govresearchgate.net This creates a stable, self-assembled monolayer (SAM) on the implant surface. The use of carboxy-terminated phosphonic acids, such as 3-carboxyethylphosphonic acid (the hydrolyzed form of this compound), offers a way to introduce functional groups that can enhance biocompatibility. nih.gov

An in vitro study on titanium screws biofunctionalized with carboxyethylphosphonic acid demonstrated improved cellular behavior of fibroblasts and mesenchymal stem cells. nih.gov The treated surfaces showed increased wettability and a significant degree of surface roughness, both of which are known to positively influence protein adsorption and the adhesion of osteoblasts, key cells in the bone formation process. nih.govresearchgate.net The fibroblasts on the treated surfaces exhibited a healthy polygonal shape, and the mesenchymal stem cells formed a stable and uniform coating. nih.gov These findings suggest that coatings derived from this compound can create a more favorable environment for tissue healing and implant integration. nih.gov

The general approach for creating these biocompatible coatings involves the formation of self-assembled monolayers (SAMs). This can be achieved by simply immersing the titanium substrate into a solution containing the phosphonic acid. nih.gov The phosphonate group anchors the molecule to the titanium dioxide surface, leaving the carboxylic acid end exposed, which can then interact with the biological environment. researchgate.netresearchgate.net

Table 1: Effects of Phosphonic Acid-Based Coatings on Titanium Surfaces

Coating Compound Substrate Observed Effects on Surface Properties Biological Response Reference
Carboxyethylphosphonic Acid Titanium Screws Increased wettability, significant surface roughness Improved fibroblast and mesenchymal stem cell adhesion and morphology nih.gov
Alkylphosphonic Acids Stainless Steel 316L Formation of covalently bound, bidentate phosphonate monolayers Confirmed complete surface coverage nih.gov

Functionalization of Nanoparticles (e.g., for grafting biomolecules)

The ability of phosphonic acids to bind strongly to metal oxide surfaces also makes them ideal for the functionalization of nanoparticles, such as those made of gold, iron oxide, or titanium dioxide. researchgate.netnih.gov Functionalized nanoparticles are of great interest in nanomedicine for applications like drug delivery and bioimaging. parkdentalresearch.comnih.gov The surface of these nanoparticles must be modified to ensure stability in biological media and to attach specific biomolecules for targeting or therapeutic purposes. researchgate.net

This compound, upon hydrolysis to its phosphonic acid form, can act as a versatile linker molecule for nanoparticle functionalization. The phosphonic acid group serves as a stable anchor to the nanoparticle's surface, while the terminal carboxylic acid group provides a reactive site for the covalent attachment (grafting) of biomolecules like peptides, proteins, or DNA. researchgate.netd-nb.info

The process of grafting biomolecules often involves activating the carboxylic acid group using coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS). nih.gov This creates a reactive NHS ester that can then form a stable amide bond with amine groups present on the biomolecule. nih.gov This "grafting-to" approach allows for the precise and stable conjugation of biomolecules to the nanoparticle surface. nih.gov

This functionalization strategy is crucial for:

Improving Biocompatibility: Coating nanoparticles with a biocompatible molecule can reduce cytotoxic effects and prevent unwanted interactions with the immune system. parkdentalresearch.com

Targeted Delivery: Attaching targeting ligands (e.g., antibodies or specific peptides) can direct the nanoparticles to specific cells or tissues, such as tumors.

Controlled Drug Release: The linker can be designed to be cleavable under specific physiological conditions, allowing for the controlled release of a therapeutic agent.

Table 2: Nanoparticle Functionalization Strategies

Nanoparticle Type Functionalizing Agent Principle Purpose of Functionalization Common Coupling Chemistry
Metal Oxides (e.g., Fe₃O₄, TiO₂) Phosphonic Acids Stable anchoring to nanoparticle surface Direct phosphonate-metal oxide bond
Gold (Au) Thiol-containing molecules Strong gold-sulfur bond formation Au-S bond
Silica (B1680970) (SiO₂) Silanes (e.g., APTES) Covalent siloxane bond formation Silanization

Role in Analytical Chemistry Methods (e.g., hapten synthesis for immunoassays)

Immunoassays are powerful analytical techniques that utilize the specific binding of antibodies to their target antigens for detection and quantification. researchgate.net These assays are widely used in medical diagnostics, environmental monitoring, and food safety. researchgate.net While large molecules like proteins can directly elicit an immune response to produce antibodies, small molecules, known as haptens, cannot. researchgate.net

To generate antibodies against a small molecule like this compound, it must first be transformed into a hapten and then conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA). researchgate.netnih.gov The resulting hapten-protein conjugate is then immunogenic and can be used to immunize an animal to produce specific antibodies. nih.gov

The structure of this compound, with its terminal carboxylic acid, is well-suited for this purpose. The carboxylic acid provides a convenient handle for covalent coupling to the amine groups on the surface of carrier proteins. nih.gov This is typically achieved using the same EDC/NHS coupling chemistry mentioned previously, which forms a stable amide bond between the hapten and the protein. nih.gov

The design and synthesis of the hapten are critical for the success of the immunoassay, as the structure of the hapten and the way it is linked to the carrier protein will determine the specificity of the resulting antibodies. nih.gov By using this compound as the hapten, it would be possible to develop a highly specific immunoassay for the detection and quantification of this compound or its close analogs. This could be valuable for research purposes or for monitoring its presence in various samples.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
3-Carboxyethylphosphonic acid
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)
N-hydroxysuccinimide (NHS)
Bovine Serum Albumin (BSA)
Ovalbumin (OVA)
Titanium
Titanium Dioxide
Gold

Q & A

Basic Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 3-(Dimethoxyphosphoryl)propanoic acid?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the dimethoxyphosphoryl group and propanoic acid backbone. Compare chemical shifts with analogous compounds (e.g., 3-(methoxyphenyl)propanoic acid derivatives) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity. Use a C18 column and a mobile phase gradient of acetonitrile/water (0.1% trifluoroacetic acid) for optimal resolution .
  • Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF). Cross-reference with theoretical molecular weight (C5_5H11_{11}O5_5P: 182.11 g/mol).
  • pKa Determination : Use potentiometric titration in aqueous or mixed solvents. For phosphorylated analogs, pKa values range between 2.4–7.77 depending on substituent position (e.g., methoxyphenyl derivatives) .

Q. How should this compound be stored and handled to ensure stability in laboratory settings?

  • Methodological Answer :

  • Storage : Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the phosphoryl group. Desiccate to avoid moisture absorption .
  • Handling : Work under inert gas (N2_2 or Ar) when preparing stock solutions. Use anhydrous solvents (e.g., DMSO, ethanol) purged with inert gas to minimize degradation. For aqueous solutions, prepare fresh and use within 24 hours to avoid hydrolysis .
  • Safety : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors. In case of skin contact, rinse immediately with water for 15 minutes .

Q. What synthetic strategies are commonly employed for phosphorylated propanoic acid derivatives, and how can reaction yields be optimized?

  • Methodological Answer :

  • Phosphorylation Reactions : Use Arbuzov or Michaelis-Becker reactions to introduce the dimethoxyphosphoryl group. For example, react propanoic acid precursors with trimethyl phosphite under acidic catalysis .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization.
  • Yield Optimization : Control reaction temperature (typically 60–80°C) and stoichiometric ratios (1:1.2 for acid-to-phosphorylating agent). Add molecular sieves to absorb moisture and shift equilibrium toward product formation.

Advanced Research Questions

Q. How can discrepancies in reported pKa values for phosphorylated propanoic acid derivatives be resolved under varying experimental conditions?

  • Methodological Answer :

  • Solvent Effects : Compare pKa in aqueous vs. non-aqueous media. For instance, 3-(methoxyphenyl)propanoic acid exhibits pKa differences of ~0.5 units between H2_2O and DMSO due to solvation effects .
  • Ionic Strength Adjustment : Use constant ionic strength buffers (e.g., 0.1 M KCl) to minimize activity coefficient variations.
  • Computational Validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to predict protonation states and compare with experimental data .

Q. What in vitro models are suitable for evaluating the biological activity of this compound, and how should controls be designed?

  • Methodological Answer :

  • Osteoclast Inhibition : Use RAW 264.7 cells differentiated with RANKL. Treat with 0.1–1.0 mM compound and quantify resorption pits on hydroxyapatite-coated plates. Include untreated cells and bisphosphonate (e.g., alendronate) as positive controls .
  • Amyloid-β Aggregation Assays : Incubate Aβ42 peptides (10 µM) with 100 µM compound in Tris buffer (pH 7.4). Monitor aggregation via thioflavin T fluorescence. Use curcumin as an aggregation inhibitor control .
  • Oxidative Stress Models : Expose rat erythrocytes to cadmium (10 µM) and co-treat with 500 nM compound. Measure malondialdehyde (MDA) and catalase (CAT) activity. Include N-acetylcysteine as an antioxidant control .

Q. What computational approaches are used to predict the conformational dynamics of this compound, and how do they align with experimental observations?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Run simulations in explicit solvent (e.g., water or DMSO) using AMBER or GROMACS. Analyze dihedral angles of the phosphoryl-propanoic acid backbone to identify dominant conformers .
  • X-ray Crystallography : Co-crystallize with lysozyme or other proteins to resolve binding conformations. Compare with NMR-derived nuclear Overhauser effect (NOE) restraints .
  • Infrared (IR) Spectroscopy : Validate computational predictions by matching calculated vibrational frequencies (e.g., P=O stretch at 1250–1300 cm1^{-1}) with experimental IR spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.